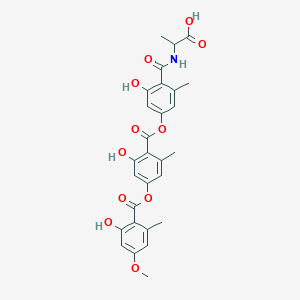

Amidepsine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amidepsine B is a natural product found in Humicola with data available.

Wissenschaftliche Forschungsanwendungen

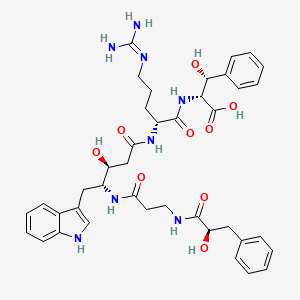

Synthesis and Structural Analysis

- Total Synthesis and Structural Revision : The total synthesis of amidepsine B, a diacylglycerol acyltransferase inhibitor, has been achieved. This process led to the revision of its previously assigned stereostructure, determining its absolute configuration (Nagamitsu et al., 2009).

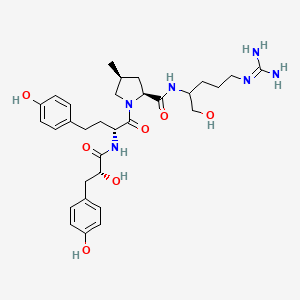

Derivative Production and Inhibitory Activity

- New Amidepsines Production : Static fermentation of the fungus Humicola sp. FO-2942 resulted in the production of new amidepsines, including glycosylated congeners. Non-glycosylated amidepsine J inhibited human diacylglycerol acyltransferases 1 and 2, while glycosylated versions showed weaker inhibitory activity (Inokoshi et al., 2010).

Antifungal Applications

- Antifungal Properties : Research on related compounds, such as rosin derivatives and nicotinamide, indicates potential antifungal applications in crop protection and dermatology. These studies highlight the role of amide compounds in inhibiting fungal growth and contributing to crop protection (Tao et al., 2020); (Wohlrab & Kreft, 2014).

Synthesis and Catalysis Research

Advancements in Synthesis Methods : Studies have focused on improving synthesis methods for amide compounds, indicating the relevance of amidepsine B in advancing synthetic chemistry. Techniques include direct amidation using B(OCH2CF3)3 and palladium-catalyzed carbonylation, which are vital for producing amide-based pharmaceuticals and materials science applications (Lanigan et al., 2013); (Wen et al., 2023).

Catalysis and Chemical Reactions : Research on amides, including structures like amidepsine B, has provided insights into nickel-catalyzed reactions and the breaking of amide C-N bonds. These studies are essential for developing new chemical reactions and understanding the role of amides in organic synthesis (Dander & Garg, 2017).

Amide in Drug Research : Amides play a significant role in drug research, affecting bile acid pool dynamics, hepatotoxicity, and drug-induced liver injuries. This area of research is crucial for understanding the pharmacological and toxicological profiles of drugs, including those related to amidepsine B (Rodrigues et al., 2014).

Nanotechnology and Materials Science

- Nanoparticle Synthesis : The study of functional poly(methylmethacrylate) nanoparticles, which involves amide chemistry, has implications for the synthesis and application of nanomaterials. This research could be relevant to the development of amidepsine B-based materials (Camli et al., 2010).

Biomedical Applications

- Protein Structure and Dynamics : Amide I 2D IR spectroscopy, which studies amide vibrations, is instrumental in understanding protein structures and dynamics. This research is significant for biomedical applications where amide compounds like amidepsine B play a role (Reppert & Tokmakoff, 2016).

Eigenschaften

Produktname |

Amidepsine B |

|---|---|

Molekularformel |

C28H27NO11 |

Molekulargewicht |

553.5 g/mol |

IUPAC-Name |

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35) |

InChI-Schlüssel |

MRXFLJQBLAIVOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC |

Synonyme |

2-hydroxy-4-((2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide amidepsine B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

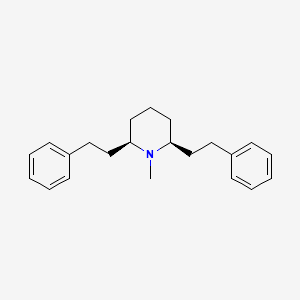

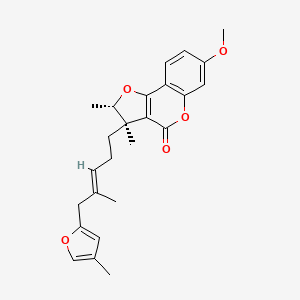

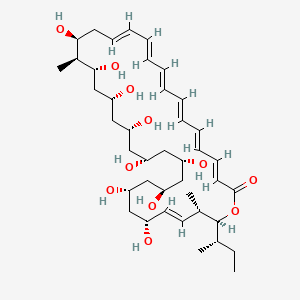

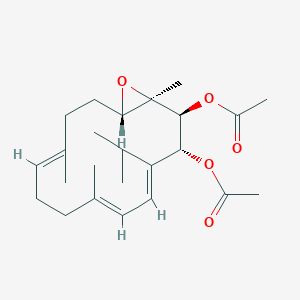

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Aminopurin-9-yl)-2-(propan-2-yloxycarbonyloxymethyl)butyl] acetate](/img/structure/B1250726.png)

![kaempferol 3-O-[alpha-L-rhamnopyranosyl(1->2)-beta-D-glucopyranosyl]-7-O-alpha-L-rhamnopyranoside](/img/structure/B1250733.png)

![[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1250735.png)

![2-(Hydroxymethyl)-3-[(1Z,3E)-1,3-pentadienyl]phenol](/img/structure/B1250742.png)

![(7S,9S)-7-[[(3aS,4S,6R,7aS)-1-[[(3aS,4S,6R,7aS)-4-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-4-methyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250743.png)